molecular formula C21H24N4O3 B2372030 3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-83-8

3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2372030
CAS No.: 899751-83-8
M. Wt: 380.448
InChI Key: VNFLKBZSQWIEHE-UHFFFAOYSA-N
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Description

3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo[2,3-f]purines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-heptyl-1-methyl-7-phenylpurine-2,4-dione with an appropriate oxazoline derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and the suppression of disease progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione include other oxazolo[2,3-f]purine derivatives and related heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities.

Properties

IUPAC Name

2-heptyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-3-4-5-6-10-13-24-19(26)17-18(23(2)21(24)27)22-20-25(17)14-16(28-20)15-11-8-7-9-12-15/h7-9,11-12,14H,3-6,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFLKBZSQWIEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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